molecular formula C20H25NO4 B4846809 N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide

N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B4846809
M. Wt: 343.4 g/mol
InChI Key: QTAXVZRZLQTAOR-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide is an organic compound with the molecular formula C20H25NO4 and a molecular weight of 343.4168 . This compound is characterized by the presence of ethoxyethoxy and ethylphenoxy groups attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxyethoxy)aniline with 4-ethylphenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethoxy and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of ethoxyethoxy and ethylphenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(2-ethoxyethoxy)phenyl]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-16-9-11-17(12-10-16)25-15-20(22)21-18-7-5-6-8-19(18)24-14-13-23-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAXVZRZLQTAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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